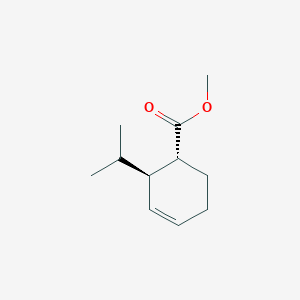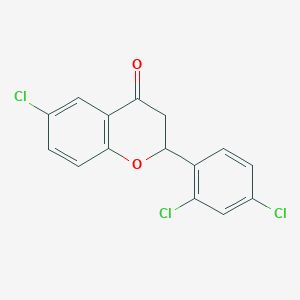![molecular formula C18H38O2Si2 B14457850 [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 73206-01-6](/img/structure/B14457850.png)
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclododecene ring and two trimethylsilane groups connected via oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclododecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclododecene+2(Trimethylsilyl chloride)+2(Sodium hydride)→[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)+2(Sodium chloride)
Industrial Production Methods
On an industrial scale, the production of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Applications De Recherche Scientifique
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mécanisme D'action
The mechanism by which [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane): Similar structure but with a smaller cyclodecene ring.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclododecene ring.
Uniqueness
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger cyclododecene ring, which imparts different physical and chemical properties compared to similar compounds with smaller rings. This uniqueness makes it valuable for specific applications where larger ring structures are advantageous.
Propriétés
Numéro CAS |
73206-01-6 |
|---|---|
Formule moléculaire |
C18H38O2Si2 |
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
trimethyl-(2-trimethylsilyloxycyclododecen-1-yl)oxysilane |
InChI |
InChI=1S/C18H38O2Si2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18(17)20-22(4,5)6/h7-16H2,1-6H3 |
Clé InChI |
GSWNMTVWRBZOBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(CCCCCCCCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
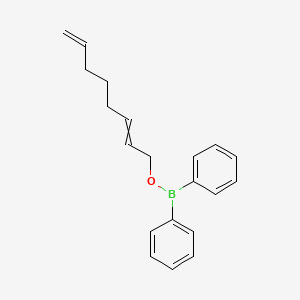

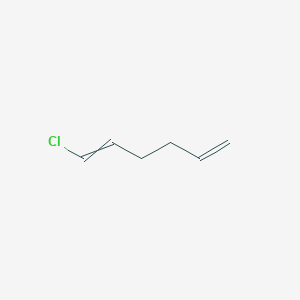
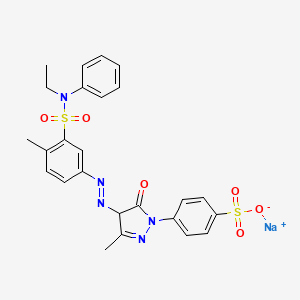
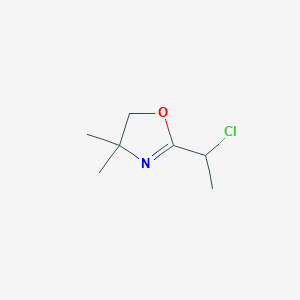
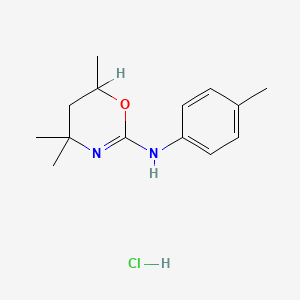
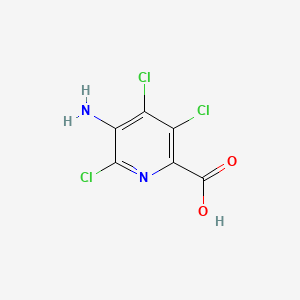
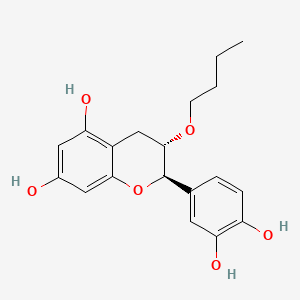

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)

